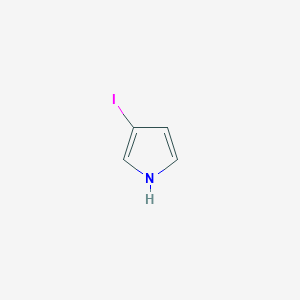

3-Iodo-1H-pyrrole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-iodo-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN/c5-4-1-2-6-3-4/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHJOXAAUHYVKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10551957 | |

| Record name | 3-Iodo-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96285-98-2 | |

| Record name | 3-Iodo-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Iodo 1h Pyrrole and Its Derivatives

Direct Iodination Strategies for the Pyrrole (B145914) Nucleus

Direct iodination of the pyrrole ring is a common and straightforward approach to introduce an iodine atom onto the heterocyclic core. These methods can be broadly categorized into electrophilic iodination and oxidative iodination reactions.

Electrophilic iodination involves the reaction of the electron-rich pyrrole ring with an electrophilic iodine source. A variety of reagents and conditions have been employed to achieve this transformation with control over regioselectivity.

One common method for the electrophilic iodination of pyrrole involves the use of iodine in the presence of a base. For instance, the reaction of pyrrole with iodine or iodine monochloride (ICl) in the presence of a base like potassium carbonate or sodium hydroxide (B78521) can facilitate the substitution at the C3 position. evitachem.com Another effective iodinating agent is 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), which can be activated by a disulfide catalyst in a Lewis base-promoted reaction to iodinate a range of electron-rich aromatic compounds, including pyrrole derivatives. researchgate.net

A convenient procedure for the direct iodination of pyrroles has been reported using iodine monochloride (ICl) in the presence of Celite®. researchgate.net This method has been shown to be effective for a range of indole (B1671886) and pyrrole substrates.

| Reagent System | Substrate | Product | Yield (%) | Reference |

| ICl / Celite® | Pyrrole | 3-Iodo-1H-pyrrole | - | researchgate.net |

| DIH / Disulfide catalyst | Pyrrole derivatives | Iodinated pyrroles | - | researchgate.net |

| Iodine / Base (e.g., K₂CO₃) | Pyrrole | This compound | - | evitachem.com |

Table 1: Examples of Electrophilic Iodination Approaches for Pyrroles.

Oxidative iodination methods utilize a combination of an iodine source, often iodide salts, and an oxidizing agent to generate a more reactive electrophilic iodine species in situ. These reactions can proceed under mild conditions and offer an alternative to using pre-formed, and sometimes harsh, electrophilic iodinating agents.

For example, a system using sodium iodide as the iodine source and sodium persulfate (Na₂S₂O₈) as the oxidant has been successfully employed for the regioselective C4-iodination of pyrrole-2-carbaldehydes. researchgate.net While this example illustrates C4-iodination, similar principles can be applied to achieve C3-iodination by modifying the substrate and reaction conditions. Another approach involves the use of an oxidizing agent like hydrogen peroxide or sodium hypochlorite (B82951) under acidic conditions to facilitate the introduction of iodine into the pyrrole ring. evitachem.com

| Iodine Source | Oxidant | Substrate | Product | Key Features | Reference |

| Sodium Iodide | Sodium Persulfate (Na₂S₂O₈) | Pyrrole-2-carbaldehydes | 4-Iodopyrrole-2-carbaldehydes | Good to excellent yields, high regioselectivity | researchgate.net |

| Iodide source | Hydrogen Peroxide / Sodium Hypochlorite | Pyrrole | Iodinated pyrrole | Acidic conditions | evitachem.com |

Table 2: Oxidative Iodination Reactions for Pyrrole Derivatives.

Advanced Multicomponent and Cascade Synthesis Pathways

More sophisticated methods for the synthesis of iodopyrroles involve multicomponent reactions (MCRs) and cascade reaction sequences. These strategies allow for the rapid construction of complex molecular architectures from simple starting materials in a single operation, often with high atom economy.

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur sequentially in a one-pot fashion without the isolation of intermediates. There are reports of cascade reactions leading to the formation of iodinated pyrroles. For instance, a facile route to 4-iodopyrrole-2-carbaldehydes has been developed from pyridinium (B92312) salts, which undergoes a cascade pyrrole-2-carbaldehyde construction followed by a selective C4 position iodination. researchgate.net Another example involves the synthesis of this compound via cascade reactions involving N-substituted piperidines, which includes the formation of pyrrolidine-2-carbaldehyde (B1623420) followed by subsequent reactions leading to the iodinated product. evitachem.com

A palladium(II)-catalyzed cascade reaction of 2-(2-oxo-2-arylethyl)malononitriles with boronic acids provides a route to substituted 1H-pyrrole-3-carbonitriles. organic-chemistry.org While this does not directly yield an iodopyrrole, the functional handles present in the product could potentially be converted to an iodo group in a subsequent step.

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between an aldehyde, an isocyanide, and an amidine to produce fused imidazoles, such as imidazo[1,2-a]pyridines. nih.govnih.govresearchgate.net This reaction is a powerful tool in combinatorial and medicinal chemistry for the rapid synthesis of heterocyclic scaffolds. nih.gov While the classical GBB reaction leads to fused imidazole (B134444) systems, modifications or subsequent transformations of the products could potentially lead to iodopyrrole-containing structures. However, direct synthesis of this compound via a GBB reaction is not a typical application of this methodology, which is primarily used for the synthesis of N-fused imidazoles. nih.govbeilstein-journals.org The relevance of the GBB reaction to iodopyrrole synthesis would likely be indirect, for example, by using a starting material that already contains an iodinated pyrrole moiety or by functionalizing the GBB product to introduce an iodopyrrole substructure.

Functionalization and Derivatization from Precursors

An alternative to the direct iodination of a pre-formed pyrrole ring is the construction of the iodopyrrole from acyclic or other cyclic precursors that already contain the iodine atom or a group that can be readily converted to it. This approach can offer better control over regioselectivity, especially when direct iodination leads to mixtures of isomers.

For example, N-(Triisopropylsilyl)pyrrole has been described as an excellent precursor for the synthesis of 3-substituted pyrroles. acs.org This precursor can be selectively functionalized at the 3-position, and this strategy could be adapted for the introduction of an iodine atom.

Another strategy involves the synthesis of the pyrrole ring from precursors in a way that the iodine is introduced during the ring formation process. For instance, the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia (B1221849), could potentially be adapted to use an iodinated dicarbonyl precursor to yield an iodopyrrole. nih.govpharmaguideline.com Similarly, in the Knorr pyrrole synthesis, an α-amino ketone is condensed with a dicarbonyl compound. pharmaguideline.com The use of an appropriately iodinated starting material in these classical pyrrole syntheses could provide a regioselective route to iodopyrroles.

| Precursor Type | Synthetic Strategy | Potential Product |

| N-Protected Pyrrole (e.g., N-(Triisopropylsilyl)pyrrole) | Regioselective functionalization at C3 | This compound |

| Iodinated 1,4-Dicarbonyl Compound | Paal-Knorr Synthesis | Substituted 3-Iodopyrrole |

| Iodinated α-Amino Ketone or Dicarbonyl Compound | Knorr Pyrrole Synthesis | Substituted 3-Iodopyrrole |

Table 3: Synthesis of 3-Iodopyrroles from Precursors.

Synthesis of this compound-2-carbaldehyde and Related Intermediates

This compound-2-carbaldehyde is a key intermediate whose synthesis is pivotal for accessing more complex substituted pyrroles. The presence of both a formyl group and an iodine atom provides two distinct handles for further functionalization.

A primary and direct method for its synthesis is the regioselective iodination of 1H-pyrrole-2-carbaldehyde. The electron-withdrawing nature of the carbaldehyde group at the C2 position deactivates the pyrrole ring toward electrophilic substitution but directs incoming electrophiles, such as iodine, to the C3 and C5 positions. Due to a combination of electronic and steric factors, substitution is favored at the C3 position, yielding this compound-2-carbaldehyde as the major product.

The precursor, 1H-pyrrole-2-carbaldehyde, is commonly synthesized via the Vilsmeier-Haack reaction. nih.govorgsyn.org This reaction involves treating pyrrole with a complex formed from phosphorus oxychloride and dimethylformamide (DMF), followed by hydrolysis to introduce the formyl group at the C2 position. orgsyn.org

Alternative strategies involve building the substituted pyrrole ring from acyclic precursors. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, can be adapted to produce functionalized pyrroles that can subsequently be iodinated. Another modern approach is the iodine/copper-mediated oxidative annulation of substrates like aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters to form pyrrole-2-carbaldehyde derivatives. organic-chemistry.org

Table 1: Synthetic Approaches to this compound-2-carbaldehyde

| Method | Starting Material | Key Reagents | Description | Citations |

| Direct Iodination | 1H-Pyrrole-2-carbaldehyde | Iodine, various iodinating agents | Electrophilic substitution where the C2-formyl group directs iodination to the C3 position. | |

| Vilsmeier-Haack Formylation | Pyrrole | Phosphorus oxychloride, DMF | Forms 1H-pyrrole-2-carbaldehyde, which is the precursor for subsequent iodination. | nih.govorgsyn.org |

| Oxidative Annulation | Aryl methyl ketones, arylamines, acetoacetate esters | Copper catalyst, Iodine, Oxygen | A de novo synthesis that constructs the pyrrole-2-carbaldehyde ring system. | organic-chemistry.org |

Regioselective Functionalization Strategies

Achieving regioselectivity is a central challenge in pyrrole chemistry due to the multiple reactive positions on the heterocyclic ring. For iodopyrroles, strategies that precisely control the position of the iodine atom and other substituents are highly valuable.

One effective strategy is the palladium-catalyzed cyclization of internal alkynes with 2-amino-3-iodoacrylate derivatives. nih.gov This method provides a convergent route to highly functionalized and polysubstituted pyrroles with excellent regiocontrol. nih.gov The positions of the substituents on the final pyrrole ring are determined by the structure of the starting alkyne and acrylate.

Another novel approach involves the ring contraction and deformylative functionalization of N-substituted piperidine (B6355638) derivatives. nih.gov This cascade reaction can be selectively tuned by the choice of oxidant and additives to yield 3-iodopyrroles. nih.gov The mechanism is believed to proceed through the in situ generation of a pyrrolidine-2-carbaldehyde intermediate, followed by a sequence of decarboxylation, dehydrogenation, iodination, and aromatization to form the 3-iodopyrrole product. nih.gov

Transition metal-catalyzed C-H functionalization has also emerged as a powerful tool for the regioselective modification of heterocyclic compounds. rsc.orgmdpi.com These methods allow for the direct introduction of functional groups at specific C-H bonds, often guided by a directing group, providing an atom-economical route to substituted pyrroles. rsc.org

Organocatalytic and Green Chemistry Approaches in Pyrrole Synthesis

In recent years, the principles of green chemistry and the use of organocatalysis have gained significant traction in the synthesis of heterocyclic compounds, including pyrroles. These approaches aim to improve efficiency, reduce waste, and avoid the use of toxic and expensive metal catalysts. researchgate.netnih.gov

Application of Organocatalysts

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering a valuable alternative to traditional metal-based catalysts. researchgate.netnih.gov These catalysts are often cheaper, less toxic, and less sensitive to air and moisture. researchgate.net

Various organocatalytic strategies have been developed for pyrrole synthesis. nih.gov For example, the Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with an amine, can be effectively catalyzed by organocatalysts such as vitamin B1. researchgate.net Other catalysts, like squaric acid, have also been employed in condensation reactions to afford pyrrole derivatives. researchgate.netrsc.org Urea (B33335), in combination with choline (B1196258) chloride, can act as an effective solvent/catalyst system for the synthesis of N-substituted pyrroles from 1,4-diones and amines. rsc.org The urea is believed to activate the carbonyl group through hydrogen bonding, facilitating the cycloaddition reaction. rsc.org

These organocatalytic methods provide a more sustainable and efficient pathway to the pyrrole core, aligning with the principles of green chemistry. researchgate.netnih.gov

Table 3: Examples of Organocatalysts in Pyrrole Synthesis

| Organocatalyst | Reaction Type | Substrates | Description | Citations |

| Vitamin B1 | Paal-Knorr Synthesis | Hexane-2,5-dione, substituted aromatic amines | An eco-friendly, metal-free catalyst for the condensation reaction. | researchgate.net |

| Squaric Acid | Condensation | 1,4-Dicarbonyl compounds, amines | An acidic organocatalyst that facilitates the formation of the pyrrole ring. | researchgate.netrsc.org |

| Urea / Choline Chloride | Paal-Knorr Synthesis | 1,4-Diones, various amines | An environmentally friendly catalyst/solvent system that activates carbonyl groups via hydrogen bonding. | rsc.org |

Environmentally Benign Synthetic Protocols for Pyrrole Derivatives

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. semanticscholar.orgmdpi.com For pyrrole synthesis, this has led to the development of protocols that utilize alternative energy sources, greener solvents, and solvent-free conditions.

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.govnih.gov An expeditious, solvent-free synthesis of N-substituted pyrroles has been developed using microwave-induced, molecular iodine-catalyzed reactions of 2,5-dimethoxytetrahydrofuran (B146720) with various amines. nih.gov This method significantly reduces reaction times and avoids the use of volatile organic solvents. nih.gov

The use of water as a reaction medium is a cornerstone of green chemistry. researchgate.net While many organic substrates have poor solubility in water, the use of surfactant-like catalysts, such as aluminum tris(dodecyl sulfate)trihydrate, can facilitate reactions like the Paal-Knorr synthesis in an aqueous medium at room temperature. researchgate.net

Other green methodologies include the use of ultrasound, which can reduce reaction times from hours to minutes, and the replacement of harsh solvents like acetic acid with more benign and recyclable alternatives such as lactic acid. semanticscholar.org These approaches not only reduce the environmental impact but also often lead to higher yields and simpler product isolation procedures. semanticscholar.orgresearchgate.net

Reactivity and Mechanistic Studies of 3 Iodo 1h Pyrrole

Electrophilic Aromatic Substitution Reactions on the 3-Iodo-1H-pyrrole Core

Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds, including pyrroles. The electron-rich nature of the pyrrole (B145914) ring makes it highly susceptible to electrophilic attack.

Pyrrole is an electron-rich five-membered aromatic heterocycle where the nitrogen atom's lone pair of electrons is delocalized into the ring. pearson.com This increased electron density makes it significantly more reactive towards electrophiles than benzene. pearson.com Electrophilic substitution on an unsubstituted pyrrole ring preferentially occurs at the C2 or C5 positions. slideshare.net This selectivity is attributed to the superior stability of the carbocation intermediate (arenium ion) formed during the attack at the α-position (C2). pearson.comslideshare.net The positive charge in this intermediate can be delocalized over three resonance structures, including one involving the nitrogen atom, which provides significant stabilization. In contrast, attack at the β-position (C3) results in an intermediate that is less stable, with the positive charge delocalized over only two resonance structures. slideshare.net

The iodine substituent directs incoming electrophiles. For instance, the synthesis of 3-iodopyrroles can be achieved through the electrophilic iodination of an existing pyrrole unit. rsc.org Conversely, the presence of the iodine atom at C3 directs further substitution. Mechanistic studies on the transformation of piperidine (B6355638) derivatives suggest that the formation of 3-iodopyrroles involves a sequence of steps including dehydrogenation and regioselective iodination of a dihydropyrrole intermediate. rsc.org The nucleophilic character of the enamine moiety in the dihydropyrrole intermediate at the β-position directs the regioselective iodination. rsc.org

Nucleophilic Substitution and Addition Reactions

The 3-iodopyrrole scaffold allows for a range of nucleophilic reactions, either by direct substitution of the iodine atom or by reactions involving other functional groups attached to the ring.

The carbon-iodine bond in 3-iodopyrrole derivatives is susceptible to nucleophilic attack, allowing the iodine to act as a leaving group. rammohancollege.ac.in This facilitates the introduction of various functional groups onto the pyrrole core. The iodine atom can be replaced by nucleophiles such as amines or thiols under appropriate reaction conditions. evitachem.comsmolecule.com This type of reaction is a key step for the further functionalization of the pyrrole ring, transforming the iodinated intermediate into more complex molecular architectures. smolecule.com

Derivatives such as this compound-2-carbaldehyde possess two reactive sites: the iodine atom and the aldehyde group. The aldehyde group is a potent electrophile and readily undergoes nucleophilic addition reactions. benchchem.com This dual reactivity makes these compounds versatile building blocks.

Common nucleophilic reactions involving the aldehyde group include:

Oxidation: The aldehyde can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (B83412). benchchem.com

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.combenchchem.com

These transformations on the aldehyde group, coupled with reactions at the C-I bond, provide a powerful strategy for synthesizing highly functionalized pyrroles.

Catalytic Cross-Coupling Reactions

This compound and its derivatives are excellent substrates for transition metal-catalyzed cross-coupling reactions. The reactivity of the C-I bond enables the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry. researchgate.net These reactions are pivotal for constructing complex molecules, including natural products and pharmaceuticals. researchgate.net

Notably, Suzuki-Miyaura and Sonogashira cross-coupling reactions have been successfully applied to iodopyrrole substrates. beilstein-journals.orgcdnsciencepub.com In the Suzuki-Miyaura reaction, 3-iodopyrroles are coupled with arylboronic acids in the presence of a palladium catalyst to form 3-arylpyrroles. cdnsciencepub.com The Sonogashira reaction allows for the coupling of 3-iodopyrroles with terminal alkynes, also mediated by a palladium catalyst, to yield 3-alkynylpyrroles. beilstein-journals.org For these reactions to be efficient, protection of the pyrrole nitrogen is often necessary to prevent interference with the transition metal catalyst. beilstein-journals.orgarkat-usa.org

Below is a table summarizing research findings on cross-coupling reactions with iodopyrrole derivatives.

| Coupling Reaction | Iodopyrrole Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |

| Sonogashira | 3-Iodo-1-(triisopropylsilyl)-1H-pyrrole | 2-Ethynyl-1,4-dimethoxybenzene | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, MW | 3-((2,5-Dimethoxyphenyl)ethynyl)-1-(triisopropylsilyl)-1H-pyrrole | 95% | beilstein-journals.org |

| Sonogashira | 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole-4-carbaldehyde | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF | 1-(1-Ethoxyethyl)-4-(phenylethynyl)-1H-pyrazole-3-carbaldehyde | 81% | researchgate.net |

| Sonogashira | 1-(1-Ethoxyethyl)-3-iodo-4-methyl-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF | 1-(1-Ethoxyethyl)-4-methyl-3-(phenylethynyl)-1H-pyrazole | 92% | researchgate.net |

| Heck | 3-Iodo-1-(triisopropylsilyl)-1H-pyrrole | Dimethoxystyrene | Various Pd catalysts, bases, solvents | No desired product observed | 0% | beilstein-journals.org |

Note: The table includes examples from pyrazole (B372694) chemistry to illustrate the broader utility of the Sonogashira reaction with iodo-heterocycles, as directly analogous detailed yield data for this compound was limited in the initial results.

Suzuki-Miyaura Coupling Applications of this compound Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of iodopyrroles, it provides an efficient route to synthesize 3-arylpyrroles, which are key structural motifs in various biologically active molecules, including the alkaloid (-)-rhazinilam. researchgate.netcdnsciencepub.com

Research has shown that N-protected 3-iodo-2-formyl-1H-pyrroles are effective substrates for Suzuki-Miyaura coupling. For instance, 3-iodo-2-formyl-1-tosylpyrrole efficiently couples with a wide range of arylboronic acids. researchgate.netcdnsciencepub.com The use of a palladium catalyst, such as PdCl2(dppf), is crucial for the success of this transformation. This catalytic system demonstrates broad compatibility with arylboronic acids bearing both electron-donating and electron-withdrawing groups, as well as sterically hindered and heterocyclic boronic acids. researchgate.netcdnsciencepub.com The reaction conditions are typically optimized to achieve high yields, as illustrated in the table below. researchgate.net

| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | PdCl2(dppf) | Na2CO3 | DME/H2O | 80 | 95 |

| o-Nitrophenylboronic acid | PdCl2(dppf) | Na2CO3 | DME/H2O | 80 | 85 |

| p-Methoxyphenylboronic acid | PdCl2(dppf) | Na2CO3 | DME/H2O | 80 | 98 |

| Mesitylboronic acid | PdCl2(dppf) | Na2CO3 | DME/H2O | 80 | 82 |

| 2-Thiopheneboronic acid | PdCl2(dppf) | Na2CO3 | DME/H2O | 80 | 91 |

The choice of protecting group on the pyrrole nitrogen is important; an unprotected NH group can sometimes lead to undesired side reactions or lower yields. arkat-usa.orgmdpi.com While iodopyrroles are effective, studies on related heterocyclic systems like aminopyrazoles have shown that bromo and chloro derivatives can sometimes be superior due to a reduced tendency for a dehalogenation side reaction. acs.org Sequential, site-selective Suzuki-Miyaura couplings can also be performed on precursors containing both iodo and chloro substituents, highlighting the differential reactivity of the halogens. mdpi.com

Sonogashira Coupling Strategies with Iodopyrroles

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another cornerstone of modern synthetic chemistry extensively applied to iodopyrrole derivatives. researchgate.net This reaction provides a direct route to 3-alkynylpyrroles, which are versatile intermediates for synthesizing more complex heterocyclic structures and conjugated systems. beilstein-journals.org

The reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt, such as copper(I) iodide. mdpi.com The protection of the pyrrole nitrogen, often with a bulky group like triisopropylsilyl (TIPS), is frequently employed to enhance reactivity and prevent side reactions. beilstein-journals.orgbeilstein-journals.org For example, 3-iodo-1-(triisopropylsilyl)-1H-pyrrole has been successfully coupled with various terminal alkynes. researchgate.netbeilstein-journals.org Microwave-assisted Sonogashira couplings have been shown to significantly reduce reaction times to as little as 30 minutes while achieving high yields. researchgate.netbeilstein-journals.org

| Iodopyrrole Substrate | Alkyne | Catalyst System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Iodo-1-(triisopropylsilyl)-1H-pyrrole | 1-Ethynyl-2,5-dimethoxybenzene | Pd(PPh3)4, CuI, Et3N | Microwave, 30 min | 95 | researchgate.netbeilstein-journals.org |

| N-Boc-4-iodopyrrole derivatives | Various terminal alkynes | Pd/Cu catalyzed | One-pot sequential reaction | Good | organic-chemistry.orgacs.org |

| 1-(1-protected)-3-iodo-1H-pyrazole derivatives | Phenylacetylene | Standard Sonogashira | - | High | arkat-usa.org |

The development of one-pot, multi-component reactions has further expanded the utility of this strategy. For instance, 2-substituted N-Boc-4-iodopyrroles can be synthesized in a one-pot, three-component process, and then subjected to a subsequent Sonogashira coupling without isolation of the intermediate. organic-chemistry.orgacs.org This sequential approach provides a mild and efficient entry to 2,4-disubstituted N-Boc-pyrroles. acs.org

Heck Reaction and Intramolecular Cyclizations Utilizing this compound Scaffolds

The Mizoroki-Heck reaction, involving the palladium-catalyzed coupling of an unsaturated halide with an alkene, offers a pathway to vinyl-substituted pyrroles. rsc.org However, the application of the Heck reaction to 3-iodopyrrole derivatives can be challenging. Studies have shown that the choice of protecting group on the pyrrole nitrogen is critical for the reaction's success. beilstein-journals.org An initial attempt to couple 3-iodo-1-(triisopropylsilyl)-1H-pyrrole with dimethoxystyrene using Heck conditions was unsuccessful. beilstein-journals.org Switching to a 3-iodo-1-tosyl-1H-pyrrole also failed to yield the desired product, suggesting that reaction conditions may not be easily generalizable and require specific optimization for pyrrole substrates. beilstein-journals.org

In contrast, intramolecular Heck reactions have been successfully employed for the synthesis of fused heterocyclic systems. For example, the intramolecular Heck cyclization of 3-iodo-1H-indole-2-carboxylic acid allyl-amides provides a route to β-carbolinone derivatives. researchgate.net This strategy involves the formation of a new ring through the palladium-catalyzed coupling of the iodo-substituted ring and an appended allyl group. researchgate.net This demonstrates the potential of using the iodo-pyrrole (or iodo-indole) moiety as a linchpin for constructing polycyclic structures.

Palladium-Catalyzed Transformations of Iodinated Pyrroles

Beyond the well-known Suzuki, Sonogashira, and Heck reactions, 3-iodopyrroles are substrates for a variety of other palladium-catalyzed transformations. A notable example is the Catellani reaction, a powerful multicomponent process that allows for the regioselective functionalization of an aryl iodide at multiple positions. researchgate.net A palladium-catalyzed chemoselective Catellani reaction has been developed for iodopyrroles, enabling the rapid and efficient synthesis of complex natural products like rhazinal. researchgate.netnih.gov This reaction demonstrates that by carefully optimizing the kinetics of the various steps in the catalytic cycle, selective transformations between different aryl halides within the same molecule can be achieved. nih.gov The Catellani reaction typically involves the use of palladium and a strained olefin like norbornene to orchestrate a sequence of C-H functionalization and cross-coupling events. researchgate.net The resulting iodinated derivatives from these transformations are themselves valuable for further functionalization through subsequent palladium-catalyzed reactions. nih.gov

Oxidative and Reductive Transformations of this compound Structures

The functional groups attached to the this compound core can undergo standard oxidative and reductive transformations. For instance, a this compound-2-carbaldehyde can be readily oxidized to the corresponding carboxylic acid using agents like potassium permanganate or chromium trioxide. benchchem.comsmolecule.com Conversely, the aldehyde can be reduced to a primary alcohol with reducing agents such as sodium borohydride or lithium aluminum hydride. benchchem.comsmolecule.com These transformations provide access to a range of functionalized pyrrole building blocks while leaving the C-I bond intact for subsequent cross-coupling reactions.

More complex oxidative processes involving the pyrrole ring or its substituents have also been explored. Oxidative radical cyclization of (ω-iodoalkyl)pyrroles has been used in the synthesis of alkaloids. acs.org Furthermore, novel oxidative dehydrogenative coupling strategies have been developed for related heterocycles like pyrazol-5-amines, where treatment with molecular iodine leads to the simultaneous installation of a C-I bond and the formation of an N=N bond, yielding iodo-substituted azopyrroles. nih.gov Similarly, a one-pot, three-component reaction followed by oxidative halogenation with a NaX-K2S2O8 system can produce 3-halo-pyrazolo[1,5-a]pyrimidines. researchgate.net

Advanced Reaction Mechanisms and Mechanistic Pathways

The reactivity of iodopyrroles is governed by complex mechanistic pathways, particularly in cyclization reactions where the iodine atom plays a direct role.

Intramolecular Cyclization Mechanisms in Iodopyrrole Chemistry

Iodine itself can act as an electrophile to activate a carbon-carbon multiple bond, initiating an intramolecular cyclization. This process, known as iodocyclization, is a powerful tool for constructing heterocyclic rings. nih.gov The mechanism involves the attack of an intramolecular nucleophile onto the iodonium (B1229267) ion intermediate formed from the reaction of an alkene or alkyne with an electrophilic iodine source (e.g., I2).

Radical Cycloaddition Processes Involving Pyrrole Derivatives

Radical cycloaddition reactions represent a formidable strategy for the assembly of intricate heterocyclic frameworks. Within the realm of pyrrole chemistry, the generation of a radical species on the pyrrole nucleus can trigger a cascade of reactions, culminating in a diverse array of molecular structures. Although direct investigations into radical cycloaddition reactions originating from this compound are not extensively detailed in the surveyed scientific literature, the foundational principles of radical chemistry, alongside analogous reactions involving other iodo-substituted heterocycles, permit a well-grounded mechanistic discussion.

The carbon-iodine bond in this compound is susceptible to homolytic cleavage, a process that can be initiated by stimuli such as visible light, leading to the formation of a pyrrol-3-yl radical. rutgers.edu This highly reactive intermediate is, in principle, capable of engaging in both intermolecular and intramolecular cycloaddition reactions.

A pertinent illustration of a related process is the visible-light-mediated tandem cyclization of 3-iodoflavones with N-methylpyrrole. In this transformation, a vinyl radical is generated from the 3-iodoflavone, which subsequently attacks the pyrrole ring. Although the radical is not initially on the pyrrole moiety, this reaction underscores the viability of radical-based transformations involving iodo-precursors and pyrroles under photolytic conditions.

A plausible pathway for an intermolecular radical [3+2] cycloaddition of a pyrrol-3-yl radical with an alkene would commence with the generation of the pyrrol-3-yl radical. This radical could then add across the double bond of an alkene, forming a new radical intermediate. Subsequent intramolecular ring closure would yield a bicyclic radical species, which could then be stabilized by a hydrogen atom abstraction to afford the final product.

A more extensively documented area of research is the intramolecular radical cyclization of pyrrole derivatives, where an alkyl chain bearing a radical acceptor is tethered to the pyrrole ring. For instance, the cyclization of N-alkenyl-iodopyrroles can be initiated under radical-generating conditions. An investigation into the cyclization of a specific iodopyrrole derivative revealed that treatment with tributyltin hydride (Bu3SnH) resulted in a 5-exo cyclization product. Conversely, employing tris(trimethylsilyl)silane (B43935) (TTMSS) as the radical mediator yielded a mixture of both 5-exo and 6-endo products, indicating that the longevity of the intermediate radical species plays a crucial role in determining the reaction's outcome. warwick.ac.uk

While direct experimental evidence for the radical cycloaddition of this compound remains limited, the analogous behavior observed in intramolecular cyclizations of iodopyrroles and intermolecular reactions of other iodo-heterocycles provides a solid foundation for predicting its potential reactivity in such synthetic transformations.

Aromatization and Annulation Mechanisms Relevant to this compound

The construction of a new ring fused to the pyrrole core, a process known as annulation, followed by aromatization, is a cornerstone strategy for the synthesis of polycyclic fused heterocyclic systems, with pyrroloquinolines being a prominent example. In these synthetic endeavors, this compound and its derivatives serve as invaluable precursors, primarily through transition metal-catalyzed cross-coupling reactions that are followed by an intramolecular cyclization and a final aromatization step.

A quintessential example is the synthesis of pyrrolo[1,2-a]quinolines. The overarching mechanism frequently entails a palladium-catalyzed coupling reaction, such as the Sonogashira or Suzuki coupling, occurring at the 3-position of the pyrrole ring. For instance, a 1-(2-iodoaryl)-1H-pyrrole-2-carbaldehyde can be subjected to a Sonogashira coupling with a terminal alkyne. The resultant intermediate, which incorporates both the pyrrole nucleus and the newly introduced alkyne functionality, is then poised to undergo an intramolecular cyclization. This ring-closing step can be facilitated by a Lewis acid or by the application of heat. The synthetic sequence culminates in an aromatization step, often proceeding through dehydration or oxidation, to furnish the stable pyrrolo[1,2-a]quinoline (B3350903) framework.

The following interactive data table summarizes representative examples of annulation reactions that commence with iodo-pyrrole derivatives to afford fused heterocyclic systems.

Table 1: Annulation Reactions of Iodo-Pyrrole Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| 1-(2-Iodophenyl)-1H-pyrrole-2-carbaldehyde and Phenylacetylene | Pd(PPh3)2Cl2, CuI, Et3N, CH3CN, 70 °C; then TFA, 90 °C | 5-Phenylpyrrolo[1,2-a]quinoline | Yield for the initial coupling step is 95%; the yield for the subsequent cyclization was not specified. |

| 1-(2-Bromophenyl)-1H-pyrrole and Phenylacetylene | Rhodamine 6G, DIPEA, blue light irradiation | Pyrrolo[1,2-a]quinoline derivative | Moderate to good |

The mechanistic pathway for the palladium-catalyzed synthesis of pyrrolo[1,2-a]quinolines from 1-(2-iodoaryl)-1H-pyrrole-2-carbaldehydes and alkynes can be dissected into the following fundamental steps:

Oxidative Addition: The palladium(0) catalyst undergoes an oxidative addition to the aryl-iodine bond, thereby forming a palladium(II) species.

Sonogashira Coupling: The terminal alkyne then reacts with the palladium(II) complex, and a subsequent reductive elimination furnishes the coupled product and regenerates the active palladium(0) catalyst.

Intramolecular Cyclization: The newly assembled enyne intermediate undergoes an intramolecular cyclization. This can be an electrophilic cyclization when promoted by an acid, or a thermally induced cyclization.

Aromatization: The cyclized intermediate, a dihydropyrroloquinoline derivative, undergoes a final aromatization step. This can occur through the elimination of a water molecule (when starting from a carbaldehyde) or via an oxidative dehydrogenation to yield the final, stable pyrrolo[1,2-a]quinoline product.

These annulation methodologies underscore the synthetic versatility of the iodo-substituent on the pyrrole ring, which acts as a convenient handle for the construction of complex, fused aromatic systems. Such structures are of considerable interest in the fields of medicinal chemistry and materials science.

Applications in Advanced Chemical Synthesis

Building Blocks for Complex Heterocyclic Architectures

The ability to form new carbon-carbon and carbon-heteroatom bonds at a specific position makes 3-iodopyrroles ideal starting materials for synthesizing fused heterocyclic systems. These scaffolds are of significant interest due to their prevalence in biologically active molecules.

Synthesis of Pyrrolo[2,1-f]Current time information in Bangalore, IN.nih.govresearchgate.nettriazines from Iodopyrrole Precursors

The pyrrolotriazine core is a significant scaffold in medicinal chemistry. While the synthesis of the Pyrrolo[2,1-f] Current time information in Bangalore, IN.nih.govnih.govtriazine framework from iodopyrrole precursors is well-documented, specific synthetic routes starting from 3-iodo-1H-pyrrole to form the isomeric Pyrrolo[2,1-f] Current time information in Bangalore, IN.nih.govresearchgate.nettriazine ring system are not prominently featured in surveyed chemical literature.

Research has instead focused on the Current time information in Bangalore, IN.nih.govnih.gov isomer. For instance, a synthetic pathway to the Pyrrolo[2,1-f] Current time information in Bangalore, IN.nih.govnih.govtriazine nucleus begins with this compound-2-carbaldehyde. nih.gov This starting material is converted into a pyrrole-2-carbonitrile (B156044) derivative, which then undergoes N-amination and subsequent cyclization to form the fused triazine ring. nih.gov This highlights the utility of iodopyrroles in accessing this class of compounds, even if the specific synthesis for the Current time information in Bangalore, IN.nih.govresearchgate.net isomer is less common.

Construction of Pyrrolo[3',2':4,5]imidazo-pyridines and Pyridazines

A metal-free approach has been successfully developed for the synthesis of 3-iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines and the corresponding [1,2-b]pyridazines. google.com This method utilizes a Groebke-Blackburn-Bienaymé multicomponent reaction (MCR) followed by an iodine-promoted electrophilic cyclization. google.comresearchgate.net

The process allows for the introduction of chemical diversity at multiple positions of the final heterocyclic scaffold by using commercially available starting materials. google.com The resulting 3-iodo-substituted products are themselves valuable intermediates, as the iodine atom can be further functionalized using subsequent palladium-catalyzed reactions, demonstrating the strategic utility of the initial iodopyrrole structure. google.comresearchgate.net

Formation of Pyrrolooxazinone Derivatives via Iodopyrrole Intermediates

Iodopyrrole intermediates are crucial in the synthesis of pyrrolooxazinone derivatives. A key strategy involves the electrophilic intramolecular cyclization of N-alkyne-substituted pyrrole (B145914) carboxylates.

In this process, a precursor such as methyl 1-(alkynyl)-1H-pyrrole-2-carboxylate is treated with molecular iodine (I₂). The iodine activates the alkyne's triple bond, triggering a 6-endo-dig cyclization to form the fused six-membered oxazinone ring. This reaction efficiently produces various 4-iodo-1H-pyrrolo[2,1-c] Current time information in Bangalore, IN.nih.govoxazin-1-one derivatives in good yields. The specific outcome of this cyclization highlights the role of the iodinating agent in directing the formation of complex heterocyclic systems.

| Precursor | Reagent | Product | Yield |

| Methyl 1-(phenylethynyl)-1H-pyrrole-2-carboxylate | I₂ | 4-Iodo-3-phenyl-1H-pyrrolo[2,1-c] Current time information in Bangalore, IN.nih.govoxazin-1-one | 79% |

| Methyl 1-(hex-1-yn-1-yl)-1H-pyrrole-2-carboxylate | I₂ | 4-Iodo-3-butyl-1H-pyrrolo[2,1-c] Current time information in Bangalore, IN.nih.govoxazin-1-one | — |

Precursors for Natural Product Analogs and Fine Chemicals

This compound is a valuable starting point for the total synthesis and modification of natural products and the production of fine chemicals. nih.gov Its ability to participate in coupling reactions allows for the attachment of complex side chains, which is a common challenge in natural product synthesis.

A significant application is in the synthesis of precursors for photosynthetic tetrapyrroles, such as chlorophylls. Research has detailed synthetic routes to 3-(3-methoxy-1,3-dioxopropyl)pyrrole, a key building block for analogues of ring C and the external framework of ring E in these vital natural pigments. Three of the four developed routes rely on a palladium-mediated coupling reaction of a 3-iodopyrrole derivative with potassium methyl malonate, underscoring the iodopyrrole's central role in accessing this complex natural product motif. Beyond natural products, the compound also serves as an intermediate in the manufacture of dyes and pigments. nih.gov

Strategic Intermediates in Pharmaceutical Development

The this compound scaffold is a strategic intermediate in the discovery and development of new pharmaceutical agents. The pyrrole ring is a privileged structure in medicinal chemistry, and the iodine atom provides a handle for synthetic modifications to optimize biological activity, selectivity, and pharmacokinetic properties.

This is particularly evident in the field of oncology. The pyrrolo[2,1-f] Current time information in Bangalore, IN.nih.govnih.govtriazine nucleus, accessible from iodopyrrole precursors, is a novel kinase inhibitor template. researchgate.net This scaffold has been used to develop potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), as well as inhibitors of c-Met and VEGFR-2, which are all critical targets in cancer therapy. nih.gov

Furthermore, the related 1H-pyrrolo[3,2-c]pyridine scaffold has been used to design orally bioavailable inhibitors of the mitotic kinase MPS1, a target of significant interest for treating tumors with chromosomal instability. The synthetic strategy to access these inhibitors involves a palladium-mediated Sonogashira coupling of a substituted 4-amino-5-iodopyridine with an alkyne, followed by cyclization, again demonstrating the pivotal role of iodo-heterocycles in constructing complex, medicinally relevant molecules.

Pharmacological and Biological Research Applications of 3 Iodo 1h Pyrrole Derivatives

Anticancer Activity Studies

The pyrrole (B145914) ring is a key structural motif in several anticancer drugs, and its derivatives are actively being explored for their potential as novel chemotherapeutic agents. mdpi.com Functionalized pyrrole scaffolds are considered important chemotypes for designing inhibitors of protein kinases, which play a crucial role in cancer cell proliferation. mdpi.com

Numerous studies have demonstrated the cytotoxic effects of 3-iodo-1H-pyrrole derivatives against a variety of cancer cell lines. For instance, a series of pyrrolo[2,1-f] benchchem.comevitachem.comresearchgate.nettriazine derivatives synthesized from this compound precursors exhibited significant cytotoxic effects, with IC50 values in the low micromolar range against several cancer cell lines. benchchem.com

Other research has focused on synthesizing and evaluating the anticancer activity of various substituted pyrrole derivatives. A study on 3-(substituted aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole derivatives found that some compounds displayed potent activity against cell lines such as A375, CT-26, Hela, MGC80-3, NCI-H460, and SGC-7901, with IC50 values ranging from 8.2 to 31.7 μM. researchgate.net Notably, these compounds showed no cytotoxicity towards normal tissue cells. researchgate.net

Similarly, a series of 3-substituted-4-(4-methyloxy phenyl)-1H-pyrrole derivatives were synthesized and tested against various cancer cell lines. researchgate.net Compounds 3b and 3o from this series showed potent anticancer activity against the MG-63 cell line, with IC50 values of 14.9 and 12.7 μM, respectively. researchgate.net Another study on novel pyrimidine (B1678525) derivatives containing a pyrrole nucleus found that compounds 13f and 13h showed more potent anticancer activity against the non-small cell lung cancer A549 cell line than the standard drug sunitinib. rjptonline.org

Fused pyrrole systems have also shown promise. A study on novel pyrroles and fused pyrroles, including tetrahydroindoles and pyrrolopyrimidines, found that several compounds exhibited promising anticancer activity against HepG-2 (human hepatocellular liver carcinoma), MCF-7 (breast cancer), and Panc-1 (pancreatic cancer) cell lines. nih.gov Specifically, compounds Ia-e , IIe , and IXc, d were highlighted for their anticancer potential. nih.gov

Table 1: Inhibitory Effects of this compound Derivatives on Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line(s) | Key Findings |

|---|---|---|

| Pyrrolo[2,1-f] benchchem.comevitachem.comresearchgate.nettriazine derivatives | Various | Significant cytotoxic effects with IC50 values in the low micromolar range. benchchem.com |

| 3-(substituted aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole derivatives | A375, CT-26, Hela, MGC80-3, NCI-H460, SGC-7901 | Potent activity with IC50s = 8.2-31.7 μM; no cytotoxicity to normal cells. researchgate.net |

| 3-substituted 4-(4-methyloxy phenyl)-1H-pyrrole derivatives (3b, 3o) | MG-63 | Potent anticancer activity with IC50 values of 14.9 and 12.7 μM. researchgate.net |

| Pyrimidine derivatives with pyrrole nucleus (13f, 13h) | A549 (non-small cell lung) | More potent than the standard drug sunitinib. rjptonline.org |

| Fused pyrroles (Ia-e, IIe, IXc, d) | HepG-2, MCF-7, Panc-1 | Promising anticancer activity. nih.gov |

The development of dual kinase inhibitors is a significant strategy in cancer therapy to overcome drug resistance and improve efficacy. Derivatives of pyrrole have been investigated as inhibitors of key kinases involved in tumor growth and angiogenesis, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2). tandfonline.comnih.gov The pyrrolo[2,1-f] benchchem.comevitachem.comresearchgate.nettriazine scaffold, which can be derived from this compound, has been identified as a versatile core for developing inhibitors of c-Met and VEGFR-2. researchgate.net

Research on fused pyrimidine systems has highlighted the potential of pyrrolopyrimidines as kinase inhibitors. For example, 2,4-disubstituted pyrrolo[2,3-d]pyrimidines have shown high potency against EGFR, with some derivatives exhibiting IC50 values in the nanomolar range. nih.gov Specifically, compound 46 , a 2,4-disubstituted pyrrolo[2,3-d]pyrimidine, was a highly potent EGFR inhibitor with an IC50 of 3.76 nM. nih.gov Furthermore, 4,5-disubstituted pyrrolo[3,2-d]pyrimidines have demonstrated dual inhibitory activity against both EGFR and ErbB2. nih.gov

Table 2: Dual Kinase Inhibition Profiles of Pyrrole Derivatives

| Derivative Class | Target Kinases | Key Findings |

|---|---|---|

| Pyrrolo[2,1-f] benchchem.comevitachem.comresearchgate.nettriazines | c-Met/VEGFR-2 | Versatile scaffold for developing inhibitors. researchgate.net |

| 2,4-disubstituted pyrrolo[2,3-d]pyrimidines | EGFR | Highly potent inhibition with IC50 values in the nanomolar range. nih.gov |

| 4,5-disubstituted pyrrolo[3,2-d]pyrimidines | EGFR/ErbB2 | Dual inhibitory activity. nih.gov |

Antiviral Properties and Mechanisms

The emergence of new and re-emerging viral infections necessitates the development of novel antiviral agents. Pyrrole derivatives have shown potential in this area, with some compounds exhibiting activity against a range of viruses. amazonaws.com

Recent studies have explored the antiviral efficacy of this compound derivatives against emerging viruses. For instance, pyrrolo[2,1-f] benchchem.comevitachem.comresearchgate.nettriazine analogs, which can be synthesized from this compound precursors, have been investigated for their activity against viruses like Ebola and norovirus. benchchem.com Some of these derivatives have shown promising activity with selective toxicity towards viral replication, without significantly affecting host cell viability. benchchem.com

Furthermore, research on other pyrrole-containing scaffolds has demonstrated broad-spectrum antiviral potential. For example, pyrazole (B372694) derivatives have shown activity against various viruses, including Hepatitis A virus and Herpes simplex virus type-1. researchgate.net A study on pyrrolopyrimidine derivatives revealed significant antiviral activity against Rotavirus Wa strain and Coxsackievirus B4. nih.gov Specifically, compounds 2a, 2d, 5a, 5c, 5d, 7b, 7j, 7n, 14b, 14c, 14e, and 14f were identified as having significant antiviral effects. nih.gov

A key target for many antiviral drugs is the RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. nih.gov Non-nucleoside inhibitors that bind to allosteric sites on RdRp are of particular interest. nih.gov Pyrrolo[2,1-f] benchchem.comevitachem.comresearchgate.nettriazine C-nucleosides have been reported to inhibit both murine and human norovirus RdRp. researchgate.net

While direct studies on this compound derivatives as RdRp inhibitors are limited, the broader class of pyrrole-containing heterocyclic compounds has shown promise. For example, pyridobenzothiazole derivatives have been found to significantly inhibit the RdRp of SARS-CoV-2. uochb.cz Molecular docking studies have also been used to investigate the potential of pyrrolopyrimidine derivatives to act against the viral polymerase enzymes of Rotavirus and Coxsackievirus. nih.gov

Antimicrobial Efficacy Assessments

The rising threat of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. Pyrrole derivatives have been explored for their potential antibacterial and antifungal activities. nih.gov

A study on novel iodo-dihydro-pyrrol-2-one compounds demonstrated broad-spectrum antimicrobial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. tandfonline.com The presence of NC- and OH- radicals was found to confer this activity. tandfonline.com In another study, a series of 2-aminopyrrole-3-carbonitriles and their derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov Several of these compounds, including 1b, 2b, 3b, 3c, 5d, 7d, 9b, and 10a , showed potent antimicrobial activity. nih.gov

Research on iodo-quinoline derivatives has also suggested that these compounds are interesting scaffolds for developing new antimicrobial agents, with activity observed against Staphylococcus epidermidis, Klebsiella pneumoniae, and Candida parapsilosis. mdpi.com

Table 3: Antimicrobial Activity of Pyrrole Derivatives

| Compound/Derivative Class | Target Microorganisms | Key Findings |

|---|---|---|

| Iodo-dihydro-pyrrol-2-ones | Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans | Broad-spectrum antimicrobial activity. tandfonline.com |

| 2-aminopyrrole-3-carbonitriles and derivatives | Gram-positive and Gram-negative bacteria, fungi | Several compounds showed potent antimicrobial activity. nih.gov |

| Iodo-quinoline derivatives | Staphylococcus epidermidis, Klebsiella pneumoniae, Candida parapsilosis | Interesting scaffolds for novel antimicrobial agents. mdpi.com |

Neuroprotective Agent Research

The investigation into the neuroprotective potential of this compound derivatives is an emerging area of research, with studies often drawing parallels from structurally similar iodo-substituted heterocyclic compounds. While direct research on this compound for neuroprotection is limited, related studies provide a strong rationale for their potential application in this field.

Research into indole (B1671886) derivatives, which share a structural resemblance to pyrroles, has indicated that the presence of an iodine atom can be a key feature for neuroprotective activity. mdpi.com These findings suggest that the electronic and steric properties imparted by the iodine atom may play a crucial role in the interaction with biological targets relevant to neurodegenerative diseases.

Furthermore, complex natural products like lamellarins, which have been investigated for their neuroprotective actions, can be synthesized from iodopyrrole precursors. mdpi.com For instance, the synthesis of lamellarin G trimethyl ether has been achieved using a 3-iodopyrrole derivative as a key intermediate. mdpi.com This synthetic linkage provides an indirect but compelling case for the exploration of simpler this compound derivatives as potential neuroprotective agents. The neuroprotective action of some related compounds has been attributed to the activation of pathways such as the TRKB-CREB-BDNF pathway and the reduction of caspase activity in neuronal cells. mdpi.com

Additionally, pyrrole-containing azomethine compounds have demonstrated notable neuroprotective and antioxidant properties in in vitro models of neurotoxicity. smolecule.com These studies, while not specific to 3-iodo derivatives, highlight the therapeutic potential of the pyrrole scaffold in mitigating oxidative stress, a key pathological feature of many neurodegenerative disorders. The unique electronic nature of the iodine substituent in this compound could potentially enhance such antioxidant and neuroprotective effects.

Other Biological Activities (e.g., Anti-inflammatory)

The anti-inflammatory potential of pyrrole derivatives is a more extensively studied area, with several compounds demonstrating significant activity. The introduction of an iodine atom at the 3-position of the pyrrole ring is a strategic modification aimed at enhancing this activity through various mechanisms.

Research on halogenated pyrroles has shown that derivatives of 3-bromo-1H-pyrrole, a close structural analog of this compound, are being explored for their anti-inflammatory applications. researchgate.net This suggests that other halogenated pyrroles, including iodo-derivatives, are promising candidates for the development of new anti-inflammatory drugs.

The mechanism of action for many anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes. Several pyrrole derivatives have been identified as potent COX-2 inhibitors, which is a key target for anti-inflammatory therapies with a potentially better side-effect profile than non-selective NSAIDs. google.com The specific substitution pattern on the pyrrole ring, including the presence and position of a halogen like iodine, can significantly influence the inhibitory potency and selectivity for COX-2.

Furthermore, Bruton's tyrosine kinase (BTK) has emerged as a critical target in the treatment of various autoimmune and inflammatory diseases. mdpi.com Some BTK inhibitors incorporate a pyrrole moiety in their structure. The development of this compound derivatives as BTK inhibitors represents a promising avenue for creating novel anti-inflammatory therapeutics. mdpi.com

The synthesis of various 3-iodopyrrole derivatives has been reported in the literature, providing a foundation for the biological evaluation of these compounds. benchchem.com For example, this compound-2-carbaldehyde serves as a versatile building block for creating more complex molecules with potential biological activities. The reactivity of the iodine atom allows for its use in cross-coupling reactions to generate a diverse library of derivatives for screening.

Structure Activity Relationship Sar and Design Principles

Correlating Structural Modifications with Biological Efficacy

The biological profile of compounds based on the 3-iodo-1H-pyrrole core can be systematically optimized by introducing various substituents at different positions on the pyrrole (B145914) ring. The pyrrolo[2,3-b]pyridine core, which incorporates the pyrrole structure, provides a rigid framework that can be tailored to interact with specific biological targets. vulcanchem.com Alterations, even minor ones, can profoundly influence a molecule's efficacy.

For instance, in the development of inhibitors for Phosphodiesterase 4B (PDE4B), a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were synthesized and evaluated. nih.gov SAR studies revealed that the nature of the amide substituent was critical for inhibitory activity. nih.gov Similarly, research into dual inhibitors of HIV-1 integrase (IN) and Ribonuclease H (RNase H) based on a pyrrolyl diketo acid structure showed that the placement of a diketobutanoic acid chain at the 3-position of the pyrrole ring resulted in a compound with the best antiviral efficacy in cell-based assays. nih.gov

Key findings from SAR studies on pyrrole derivatives demonstrate that:

Ring Position: The position of functional groups is crucial. Transposition of a formyl chain from position 2 to position 3 of the pyrrole ring is a key step in the synthesis of certain biologically active derivatives. nih.gov

Substituent Type: In the pursuit of PDE4B inhibitors, replacing a phenyl group with various heteroaryl groups while keeping other parts of the molecule constant led to significant variations in activity. Substituted pyridyl groups retained activity, whereas a 3-fluoro-4-methoxyphenyl group led to a loss of potency. nih.gov

Linker Modification: Introducing a methylene (B1212753) spacer between a phenyl group and the pyrrole core in one class of PDE4B inhibitors resulted in an inactive compound, highlighting the importance of maintaining a specific conformational arrangement for target binding. nih.gov

| Structural Modification on Pyrrole Core | Target/Assay | Observed Effect on Biological Efficacy | Reference |

| Diketobutanoic acid at position 3 | HIV-1 Infected Cells | Best antiviral efficacy (EC50 = 0.58 µM) and low cytotoxicity. | nih.gov |

| 3-fluoroazetidine amide at position 2 | PDE4B Inhibition | Improved activity for various phenyl substitutions on the core ring. | nih.gov |

| Substituted pyridyl group on N-1 | PDE4B Inhibition | Retained activity against PDE4B. | nih.gov |

| Methylene spacer between N-1 phenyl and pyrrole | PDE4B Inhibition | Led to an inactive compound. | nih.gov |

Impact of Iodine Substitution on Pharmacological Profiles

The presence and position of a halogen atom on a pharmacophore can dramatically alter its physical, chemical, and biological properties. The iodine atom at the 3-position of the pyrrole ring is of particular interest due to its unique characteristics.

The introduction of iodine significantly enhances the antibacterial properties of pyrrole derivatives. benchchem.com Studies comparing halogenated and non-halogenated versions of pyrrole compounds found that 3-iodo substitution markedly increased activity against bacteria like Escherichia coli and Staphylococcus aureus. benchchem.com In one study, pyrrole derivatives featuring iodophenol substituents showed excellent antibacterial activity against resistant strains, with minimal inhibitory concentrations (MIC) below 2 µg/mL. benchchem.com The substitution of a pyrrole heterocycle with halogen atoms is often a beneficial strategy for enhancing biological activity. nih.gov

The influence of iodine extends beyond antibacterial applications.

Enhanced Target Binding: In computational docking studies aimed at identifying new anti-HIV-1 inhibitors, a 2-Amino-1-(4-Iodophenyl)-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester showed a significantly higher interaction energy (-265.9) with the target receptor compared to its fluoro (-228.23) and methoxy (B1213986) (-227.13) analogs. researchgate.net This suggests that the larger, more polarizable iodine atom contributes to stronger binding interactions, making it a valuable feature in drug design. researchgate.net

Photophysical Properties: In the field of photodynamic therapy (PDT), the introduction of heavy atoms like iodine into the β-positions of the pyrrole rings within a BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) core is a necessary modification. researchgate.net This structural change facilitates intersystem crossing and boosts the generation of singlet oxygen, the cytotoxic agent responsible for the therapeutic effect. researchgate.net Computational studies have systematically investigated how iodine substitution, along with other polar groups, affects the photophysical properties relevant to PDT. researchgate.net

| Compound/Derivative Type | Comparison Group | Pharmacological Profile/Finding | Reference |

| 3-Iodo-pyrrole derivatives | Non-halogenated counterparts | Significantly enhanced antibacterial activity. | benchchem.com |

| Iodo-phenyl-pyrrole derivative | Fluoro- and Methoxy-phenyl-pyrrole derivatives | Highest interaction energy with HIV-1 target in docking studies. | researchgate.net |

| Iodine-substituted BODIPY (contains pyrrole rings) | Non-iodinated BODIPY | Favors intersystem crossing and increases singlet oxygen yield for photodynamic therapy. | researchgate.net |

Computational Approaches in SAR Elucidation

Modern drug design heavily relies on computational methods to predict and explain the interactions between a ligand and its biological target. These in silico techniques provide valuable insights into SAR, guiding the synthesis of more effective molecules and reducing the need for extensive trial-and-error laboratory work.

Docking studies are a primary computational tool used to visualize and quantify how a molecule like this compound or its derivatives fit into the binding site of a target protein. researchgate.net By predicting the preferred orientation of a ligand and calculating a binding or interaction energy score, researchers can screen virtual libraries of compounds and prioritize the most promising candidates for synthesis. researchgate.net For example, docking studies were instrumental in demonstrating that an iodo-pyrrole derivative was likely to be a stronger binder to an anti-HIV-1 target than other similar derivatives, a prediction that can guide further development. researchgate.net

In the study of PDE4B inhibitors, computational modeling was used to understand the structural basis for the observed SAR. nih.gov By docking the synthesized inhibitors into the 3D structure of the PDE4B active site, researchers could identify specific contacts between the ligand and the receptor, explaining why certain modifications led to increased or decreased potency. nih.gov Similarly, computational chemistry, specifically using methods like the resolution-of-identity coupled cluster with doubles, has been employed to systematically study how iodine substitution on a pyrrole-containing core affects the photophysical properties crucial for applications in photodynamic therapy. researchgate.net These advanced computational models allow for a systematic investigation of structural changes that would be difficult or time-consuming to explore experimentally. researchgate.net

Analytical and Characterization Methodologies for Iodopyrroles

Advanced Spectroscopic Techniques for Structural Elucidation

The molecular structure of 3-Iodo-1H-pyrrole is confirmed through various spectroscopic methods that provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for characterizing this compound.

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms. For pyrrole (B145914) derivatives, the protons on the ring typically appear in the range of δ 6.3–7.7 ppm. In the case of substituted pyrroles, the chemical shifts and coupling constants are influenced by the nature and position of the substituents. For instance, in a derivative, the pyrrole ring protons show distinct coupling patterns, such as doublets or triplets, arising from J-coupling. benchchem.com

¹³C NMR spectroscopy is instrumental in identifying the carbon framework. The carbon atom attached to the iodine (C-I) in iodopyrroles is typically observed at a characteristic chemical shift. For example, in one derivative, the iodine-substituted carbon (C-I) appears at δ 70.4 ppm, while the other aromatic carbons are found between δ 119–145 ppm.

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can confirm the molecular ion peak with high precision, matching the calculated value for its molecular formula (C₄H₄IN). benchchem.comevitachem.com This technique is crucial for verifying the presence of iodine through its characteristic isotopic pattern.

Infrared (IR) Spectroscopy helps in identifying the functional groups present in the molecule. evitachem.com The IR spectrum of a pyrrole derivative would show characteristic absorption bands corresponding to N-H and C-H stretching vibrations within the heterocyclic ring.

The following table summarizes the key spectroscopic data for the structural elucidation of iodopyrroles, with specific examples from related compounds.

| Technique | Observed Feature | Compound | Interpretation |

| ¹H NMR | δ 9.4–9.7 ppm (singlet) | This compound-2-carbaldehyde | Aldehyde proton. benchchem.com |

| ¹H NMR | δ 6.3–7.7 ppm | Pyrrole derivatives | Pyrrole ring protons. |

| ¹³C NMR | δ 70.4 ppm | Iodinated pyrrole derivative | Carbon atom bonded to iodine (C-I). |

| ¹³C NMR | δ 119–145 ppm | Iodinated pyrrole derivative | Aromatic carbon atoms. |

| Mass Spectrometry (HRMS) | [M+H]⁺ peak at m/z 208.9404 | This compound-2-carbaldehyde | Confirms molecular formula C₅H₄INO. benchchem.com |

| Infrared (IR) Spectroscopy | ~1680–1700 cm⁻¹ | This compound-2-carbaldehyde | Aldehyde carbonyl group stretching. benchchem.com |

Note: Some data presented is for derivatives of this compound, as detailed in the 'Compound' column, and is used to infer the expected spectral characteristics of the parent compound.

Chromatographic Separation and Purification Techniques

The isolation and purification of this compound from reaction mixtures and the analysis of its purity are typically achieved using chromatographic methods.

Column Chromatography is a fundamental technique for the purification of iodopyrroles. Silica gel is commonly used as the stationary phase. nih.govrsc.org The separation is achieved by eluting the components with a suitable solvent system, often a mixture of a non-polar and a polar solvent. For instance, a mixture of ethyl acetate (B1210297) and petroleum ether (e.g., 3:7 ratio) has been used to purify a derivative, 3-iodo-1-phenyl-1H-pyrrole. benchchem.com Similarly, a gradient of ethyl acetate in n-hexane has been employed for the purification of other iodinated pyrazole (B372694) derivatives. arkat-usa.org

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique used for both analysis and purification. It offers higher resolution and sensitivity. For the separation of pyrrole-containing compounds, a C18 column is often employed as the stationary phase. benchchem.com A study on a pyrrole derivative utilized a BDS HYPERSIL C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0), with UV detection at 225 nm. thieme-connect.de

The table below outlines common chromatographic conditions used for the separation and purification of iodopyrroles.

| Technique | Stationary Phase | Mobile Phase/Eluent | Application |

| Column Chromatography | Silica gel | Ethyl acetate/petroleum ether (3:7) | Purification of 3-iodo-1-phenyl-1H-pyrrole. benchchem.com |

| Column Chromatography | Silica gel | Ethyl acetate in n-hexane (gradient) | Purification of iodinated pyrazole derivatives. arkat-usa.org |

| Column Chromatography | Silica gel | 5% diethyl ether in pentane | Purification of a substituted 1H-pyrrole. rsc.org |

| HPLC | C18 column | Acetonitrile/phosphate buffer (pH 3.0) | Separation of a pyrrole derivative. thieme-connect.de |

These analytical and characterization methodologies are indispensable for ensuring the quality and structural integrity of this compound for its use in further chemical research and applications.

Future Research Directions and Translational Perspectives

Emerging Synthetic Paradigms for Iodopyrroles

Traditional synthesis of 3-Iodo-1H-pyrrole often relies on the electrophilic iodination of pyrrole (B145914), typically using iodine in the presence of a base. evitachem.com However, the field is evolving beyond these conventional methods, embracing more sophisticated and efficient synthetic strategies. These emerging paradigms offer greater control over regioselectivity and functional group tolerance, opening new avenues for creating diverse pyrrole derivatives.

Recent innovations include cascade reactions, which can produce iodinated pyrroles from precursors like N-substituted piperidines in a multi-step, one-pot process. evitachem.com Another significant area of development is the use of Palladium/Norbornene (Pd/NBE) cooperative catalysis, also known as the Catellani reaction. nsf.gov This powerful technique enables the direct C-H functionalization of the pyrrole ring, allowing for the ortho-arylation of iodopyrroles in a highly selective manner. nsf.gov Such methods represent a departure from classical synthetic sequences, providing a more atom-economical and efficient route to polysubstituted aromatics. nsf.gov

Furthermore, Pd-mediated coupling reactions are being refined for iodopyrrole chemistry. For instance, the coupling of 3-iodopyrrole derivatives with reagents like potassium methyl malonate has been developed as a key step in the synthesis of precursors for photosynthetic tetrapyrroles. mdpi.commdpi.com

| Synthetic Method | Description | Key Features | Catalyst/Reagents |

| Traditional Electrophilic Iodination | Direct iodination of the pyrrole ring. evitachem.com | Simple, well-established. | Iodine, Potassium Carbonate evitachem.com |

| Cascade Reactions | Multi-step synthesis from N-substituted piperidines. evitachem.com | One-pot synthesis, complex product from simple starter. | Varies depending on specific cascade sequence. evitachem.com |

| Pd/NBE Cooperative Catalysis (Catellani-type) | Site-selective C-H functionalization adjacent to the iodine atom. nsf.gov | High regioselectivity, synthesis of poly-substituted aromatics. | Palladium (Pd), Norbornene (NBE) nsf.gov |

| Pd-mediated Cross-Coupling | Coupling of the iodopyrrole with various partners to form new C-C bonds. mdpi.com | Versatile for introducing complex functional groups. | Pd(OAc)₂, Xantphos, Co₂(CO)₈ mdpi.com |

Novel Therapeutic Applications and Drug Discovery Avenues

The pyrrole ring is a privileged scaffold in medicinal chemistry, present in numerous drugs with anti-inflammatory, analgesic, and anticancer properties. pensoft.net Compounds like ketorolac (B1673617) and tolmetin (B1215870) are well-known non-steroidal anti-inflammatory drugs (NSAIDs) containing a pyrrole core. pensoft.net this compound serves as a crucial intermediate for accessing novel derivatives with potential therapeutic value. evitachem.comsmolecule.com

The iodopyrrole moiety is particularly valuable in drug discovery. The iodine atom can act as a handle for further chemical modification through cross-coupling reactions, and its size and electrophilicity can enhance binding to biological targets. smolecule.com Research into iodinated pyrrole analogs has shown promise in various therapeutic areas. For example, 2,3,4,5-Tetraiodo-1H-pyrrole has been identified as having potential for treating inflammatory bowel disease and possesses antiproliferative activity. biosynth.com Other iodinated pyrrole-containing natural products, such as 5-iodotubercidin (B1582133), have been investigated for their anticancer properties. pensoft.netnih.gov

Future drug discovery efforts are likely to leverage this compound to develop inhibitors for specific enzymes or protein-protein interactions. smolecule.comacs.org The ability to manipulate signaling pathways is a cornerstone of modern drug discovery, with applications in oncology, inflammatory disorders, and infectious diseases. lifechemicals.com The development of spiro[indole-pyrrolidinone] derivatives as potent inhibitors of the MDM2-p53 interaction, a key target in cancer therapy, showcases the potential of complex pyrrolidinyl structures that can be accessed from functionalized pyrroles. acs.org The creation of novel molecules targeting specific signaling cascades represents a promising frontier for iodopyrrole-based therapeutics. lifechemicals.com

| Therapeutic Area | Role of Iodopyrrole Scaffold | Example / Potential Application |

| Anti-inflammatory | Core structure of NSAIDs and other anti-inflammatory agents. pensoft.net | Development of novel analogs of ketorolac or tolmetin; targeting inflammatory bowel disease. pensoft.netbiosynth.com |

| Anticancer | Foundation for antiproliferative compounds and kinase inhibitors. nih.gov | Synthesis of 5-iodotubercidin analogs; development of MDM2-p53 interaction inhibitors. nih.govacs.org |

| Antibacterial | Structural component of certain antibiotics. nih.gov | Use as a scaffold to develop new classes of antibacterial agents. nih.gov |

| Neurological Disorders | Core of various CNS-active drugs. pensoft.net | Exploration for nootropics or antipsychotics. pensoft.net |

Green and Sustainable Methodologies in Iodopyrrole Chemistry

The principles of green and sustainable chemistry are increasingly influencing synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. unep.orgitrcweb.org This involves designing processes that minimize waste, avoid hazardous substances, and improve energy efficiency. unep.org For the synthesis of this compound and its derivatives, these principles can be applied at multiple stages.

A key focus is the replacement of hazardous solvents with more environmentally benign alternatives like water, glycerol, or polyethylene (B3416737) glycol (PEG). researchgate.netresearchgate.net Researchers are also exploring solvent-free reaction conditions, which can significantly reduce waste and simplify product purification. researchgate.net The development of a one-pot synthesis for substituted pyrroles in aqueous acetic acid is an example of a greener approach. organic-chemistry.org

Furthermore, there is a drive towards using catalyst- and metal-free synthetic methods where possible to avoid contamination of the final products with toxic metal residues. researchgate.net When catalysts are necessary, the focus is on using highly efficient systems that can be used in small quantities and recycled. The ultimate goal is to integrate sustainability throughout the lifecycle of the chemical product, from the sourcing of renewable feedstocks to the design of non-toxic, biodegradable molecules. unep.orgitrcweb.org

| Green Chemistry Principle | Application in Iodopyrrole Synthesis | Example/Strategy |

| Waste Prevention | Designing synthetic routes with higher atom economy. | Utilizing one-pot, multi-component reactions to reduce intermediate isolation steps. researchgate.netorganic-chemistry.org |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents. | Performing reactions in water, glycerol, or under solvent-free conditions. researchgate.net |